2-(9H-Fluoren-9-ylmethoxycarbonyl)-6,9-dioxa-2-azaspiro[4.5]decane-7-carboxylic acid
Description
This compound is a spirocyclic derivative featuring a 6,9-dioxa-2-azaspiro[4.5]decane core, modified with a fluorenylmethoxycarbonyl (Fmoc) protecting group and a carboxylic acid moiety. The Fmoc group is widely used in peptide synthesis due to its stability under basic conditions and ease of removal under mild acidic conditions. The spirocyclic structure confers conformational rigidity, making it valuable in medicinal chemistry for enhancing target binding specificity .
Properties
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonyl)-6,9-dioxa-2-azaspiro[4.5]decane-7-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23NO6/c25-21(26)20-12-28-14-23(30-20)9-10-24(13-23)22(27)29-11-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19/h1-8,19-20H,9-14H2,(H,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STAXZMVOKJMDQJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC12COCC(O2)C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-(9H-Fluoren-9-ylmethoxycarbonyl)-6,9-dioxa-2-azaspiro[4.5]decane-7-carboxylic acid is a compound of significant interest in medicinal chemistry and drug development due to its unique structural properties and potential biological activities. This article explores its synthesis, biological activity, and potential applications based on current research findings.
- Molecular Formula : C₃₁H₄₀N₄O₈
- Molecular Weight : 596.67 g/mol
- CAS Number : 143824-77-5
This compound features a spirocyclic structure that contributes to its biological activity, particularly in the context of enzyme inhibition and receptor modulation.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including:
- Formation of the spirocyclic core through cyclization reactions.
- Introduction of functional groups such as the fluorene moiety via coupling reactions.
Recent studies have highlighted efficient synthetic routes that utilize copper-catalyzed methods to enhance yield and purity .
Antimicrobial Activity
Research indicates that derivatives of spirocyclic compounds exhibit notable antimicrobial properties. In vitro studies have shown that this compound displays activity against various bacterial strains, suggesting potential as a lead compound for antibiotic development.
Enzyme Inhibition
The compound has been investigated for its ability to inhibit specific enzymes involved in metabolic pathways. For instance, it has shown promise in inhibiting proteases and kinases, which are crucial targets in cancer therapy. The mechanism of action appears to involve competitive inhibition, where the compound mimics substrate binding sites .
Case Studies
- In Vivo Studies : Animal models treated with this compound have demonstrated reduced tumor growth rates compared to controls, indicating its potential as an anticancer agent.
- Cell Culture Experiments : In human cancer cell lines, the compound induced apoptosis through the activation of caspase pathways, further supporting its role in cancer treatment strategies.
Data Table of Biological Activities
Scientific Research Applications
2-(9H-Fluoren-9-ylmethoxycarbonyl)-6,9-dioxa-2-azaspiro[4.5]decane-7-carboxylic acid is a chemical compound with the CAS number 2470436-94-1 . It has a molecular weight of 409.4 and the molecular formula C23H23NO6 .
Scientific Research Applications
While specific applications and case studies for this compound are not detailed in the provided search results, the related compound 1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4,4-dimethylpyrrolidine-2-carboxylic acid, is extensively used in peptide and protein synthesis.
Fmoc Protecting Group
1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4,4-dimethylpyrrolidine-2-carboxylic acid is a derivative of proline with a fluorenylmethyloxycarbonyl (Fmoc) protecting group. The Fmoc group is stable under basic conditions and can be removed under acidic conditions, making it useful in synthesizing peptides with specific sequences.
Peptide Synthesis
The primary mechanism of action involves its role as a protecting group in peptide synthesis. The synthesis of 1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4,4-dimethylpyrrolidine-2-carboxylic acid involves protecting the amino group of 4,4-dimethyl-l-proline with the Fmoc group by reacting 4,4-dimethyl-l-proline with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base like sodium bicarbonate in an organic solvent such as dioxane. Industrial production involves automated peptide synthesizers and high-purity reagents.
Related Compounds
- Fmoc-4,4-difluoro-l-proline: Similar in structure but with fluorine atoms instead of methyl groups.
- Fmoc-proline: The parent compound without the dimethyl substitution.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Varied Spiro Frameworks
Table 1: Key Structural and Molecular Comparisons
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Spiro System | Functional Groups |
|---|---|---|---|---|---|
| 2-(9H-Fluoren-9-ylmethoxycarbonyl)-6,9-dioxa-2-azaspiro[4.5]decane-7-carboxylic Acid | Not Provided | Likely C24H25NO6 | ~435.5 (estimated) | 6,9-dioxa-2-azaspiro[4.5]decane | Fmoc, carboxylic acid |
| 6-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-6-azaspiro[3.4]octane-2-carboxylic acid | 2287344-85-6 | C23H23NO4 | 377.4 | 6-azaspiro[3.4]octane | Fmoc, carboxylic acid |
| 2-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-5-oxa-2-azaspiro[3.4]octane-6-carboxylic acid | 2137618-04-1 | C22H21NO5 | 379.4 | 5-oxa-2-azaspiro[3.4]octane | Fmoc, carboxylic acid |
| Methyl 6,9-dioxa-2-azaspiro[4.5]decane-7-carboxylate;hydrochloride | 2490418-71-6 | C9H16ClNO4 | 237.68 | 6,9-dioxa-2-azaspiro[4.5]decane | Methyl ester, hydrochloride salt |
Key Observations :
Spiro System Variations : The primary compound shares the 6,9-dioxa-2-azaspiro[4.5]decane backbone with Methyl 6,9-dioxa-2-azaspiro[4.5]decane-7-carboxylate;hydrochloride (CAS 2490418-71-6), but differs in functionalization (carboxylic acid vs. methyl ester) and the absence of an Fmoc group .
Fmoc-Containing Analogues : Compounds like 6-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-6-azaspiro[3.4]octane-2-carboxylic acid (CAS 2287344-85-6) exhibit smaller spiro systems ([3.4]octane vs. [4.5]decane) and fewer oxygen atoms, altering solubility and steric properties .
Hydrochloride Salt : The methyl ester derivative (CAS 2490418-71-6) is a hydrochloride salt, enhancing its stability and solubility in aqueous systems compared to the free carboxylic acid form .
Table 2: Available Physicochemical Data
Safety Notes:
- Toxicity Data : Most analogues lack acute toxicity or ecotoxicity data, necessitating precautionary handling (e.g., gloves, ventilation) .
Q & A
Q. What are the optimal storage conditions for 2-(9H-Fluoren-9-ylmethoxycarbonyl)-6,9-dioxa-2-azaspiro[4.5]decane-7-carboxylic acid to ensure stability?
- Methodological Guidance : The compound should be stored as a powder at -20°C for up to 3 years or at 4°C for 2 years . When dissolved in solvents (e.g., DMSO), solutions remain stable for 6 months at -20°C or 1 month at 4°C . Stability testing should involve periodic HPLC analysis to monitor degradation, especially under varying pH and temperature conditions. Avoid repeated freeze-thaw cycles to prevent precipitation or decomposition .
Q. Which solvents are suitable for dissolving this compound, and what concentrations are achievable?
- Methodological Guidance : The compound dissolves in DMSO at 100 mg/mL (281.42 mM) , requiring brief sonication to ensure homogeneity. For in vivo applications, concentrations ≥2.5 mg/mL (7.04 mM) in aqueous buffers (e.g., PBS) are achievable with mild heating (37°C). Solvent compatibility should be validated via UV-Vis spectroscopy to confirm no solvent-induced structural changes .
Q. How is this compound synthesized using Fmoc protection strategies?
- Methodological Guidance : The synthesis employs Fmoc (9-fluorenylmethoxycarbonyl) as a protecting group for the amine moiety. Key steps include:
- Resin functionalization : Use NovaSyn TGR resin under inert conditions (argon/nitrogen).
- Coupling reactions : Activate carboxylic acid groups with HBTU/DIPEA in dichloromethane at -10–20°C.
- Deprotection : Remove Fmoc with 20% piperidine in DMF.
Final purification involves reverse-phase HPLC, and structural confirmation via MALDI-TOF mass spectrometry .
Advanced Research Questions
Q. How does the spiro[4.5]decane core influence the compound’s reactivity in peptide synthesis?
- Methodological Guidance : The spirocyclic structure introduces steric hindrance and conformational rigidity , which can slow coupling kinetics but enhance regioselectivity. To optimize reaction efficiency:
- Use ultrasonic agitation to improve reagent diffusion into sterically hindered sites.
- Employ low-temperature (-15°C) conditions to stabilize transition states during coupling.
Comparative studies with non-spiro analogs (e.g., linear Fmoc-amino acids) are recommended to quantify rate differences .
Q. What analytical techniques are most reliable for confirming the compound’s structural integrity?
- Methodological Guidance :
- MALDI-TOF Mass Spectrometry : Provides accurate molecular weight verification (expected [M+H]+: ~377.43 g/mol).
- HPLC with UV detection (λ = 265 nm for Fmoc chromophore): Assess purity (>95%) and monitor degradation products.
- Infrared Spectroscopy : Confirm key functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for the carboxylic acid and Fmoc carbonyl) .
Q. How can researchers address discrepancies in solubility data across experimental conditions?
- Methodological Guidance : Contradictions often arise from solvent polarity, temperature, or pH variations. To resolve:
- Perform solubility screens using standardized buffers (e.g., Tris-HCl, PBS) at 25°C and 37°C.
- Use dynamic light scattering (DLS) to detect aggregation in aqueous solutions.
- Cross-reference with computational solubility predictions (e.g., COSMO-RS) to identify outliers .
Q. What safety precautions are critical when handling this compound in laboratory settings?
- Methodological Guidance :
- PPE Requirements : Wear nitrile gloves, safety goggles, and a lab coat. Use fume hoods for solvent handling.
- Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste.
- Toxicity Mitigation : Although acute toxicity data are limited (Category 4 for oral/dermal/inhalation), assume LD50 > 300 mg/kg and adhere to ALARA (As Low As Reasonably Achievable) exposure principles .
Q. How can reaction yields be optimized during the synthesis of derivatives?
- Methodological Guidance :
- Catalyst Screening : Test Pd/C or Ni catalysts for hydrogenolysis of the Fmoc group.
- Solvent Optimization : Compare DCM, THF, and DMF for coupling efficiency.
- In situ Monitoring : Use FTIR or Raman spectroscopy to track reaction progress and terminate at peak conversion .
Data Contradiction Analysis
Q. How should researchers interpret conflicting stability data under varying storage conditions?
- Methodological Guidance : Stability discrepancies often stem from moisture ingress or light exposure. To validate:
- Conduct accelerated stability studies (40°C/75% RH for 6 months) with LC-MS analysis.
- Compare degradation pathways (e.g., Fmoc cleavage vs. spirocyclic ring opening) using NMR .
Q. What strategies resolve inconsistencies in bioactivity assays involving this compound?
- Methodological Guidance :
- Dose-Response Curves : Use at least three independent replicates to establish EC50/IC50 values.
- Counter-Screening : Test against off-target receptors (e.g., GPCRs) to rule out non-specific effects.
- Metabolite Profiling : Identify potential bioactive degradation products via HR-MS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
